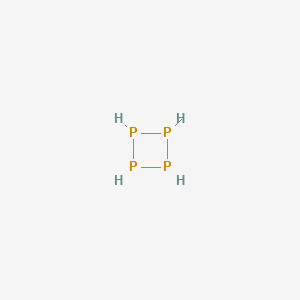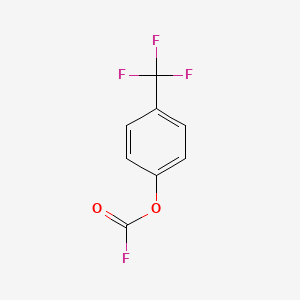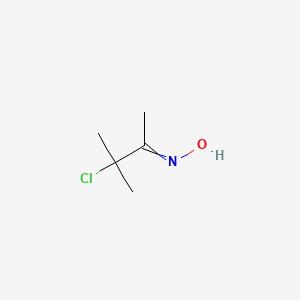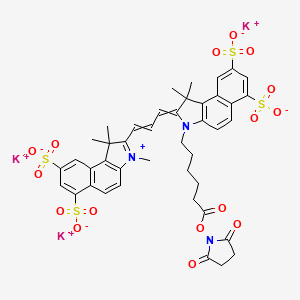
Sulfo-Cyanine3.5 NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cyanine3.5 NHS ester is a fluorescent dye that falls within the cyanine dye family. This compound is characterized by its absorption and emission properties, which are intermediate between Cyanine3 and Cyanine5. The sulfonated version of this dye contains four sulfo groups, ensuring high solubility and hydrophilicity. The NHS ester reactive group allows for the labeling of primary and secondary amine groups, making it a versatile tool in various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine3.5 NHS ester typically involves the reaction of Cyanine3.5 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled pH conditions (usually around pH 8.3-8.5) to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-Cyanine3.5 NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary and secondary amines to form stable amide bonds. This reaction is pH-dependent and occurs optimally at a pH of 8.3-8.5 .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), EDC, DMSO, DMF
pH 8.3-8.5, room temperature, organic solventsMajor Products
The primary product of the reaction between this compound and amines is a conjugate where the dye is covalently attached to the target molecule via an amide bond .
Aplicaciones Científicas De Investigación
Sulfo-Cyanine3.5 NHS ester is widely used in various scientific research fields due to its unique properties:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the labeling of proteins, peptides, and nucleic acids for imaging and detection purposes.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.
Industry: Applied in the development of biosensors and other diagnostic tools
Mecanismo De Acción
The mechanism of action of Sulfo-Cyanine3.5 NHS ester involves the formation of a stable amide bond between the NHS ester group and the amine groups on the target molecule. This covalent attachment ensures that the dye remains bound to the target, allowing for accurate imaging and detection. The sulfonated groups enhance the solubility and stability of the dye, making it suitable for use in aqueous environments .
Comparación Con Compuestos Similares
Sulfo-Cyanine3.5 NHS ester can be compared with other similar compounds such as:
- Sulfo-Cyanine3 NHS ester
- Sulfo-Cyanine5 NHS ester
- TAMRA (Tetramethylrhodamine)
- Alexa Fluor 555
- DyLight 550
The uniqueness of this compound lies in its intermediate absorption and emission properties, which provide a balance between the characteristics of Cyanine3 and Cyanine5. Additionally, its high solubility and hydrophilicity make it particularly suitable for applications in aqueous environments .
Propiedades
Fórmula molecular |
C42H40K3N3O16S4 |
|---|---|
Peso molecular |
1088.3 g/mol |
Nombre IUPAC |
tripotassium;3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C42H43N3O16S4.3K/c1-41(2)34(43(5)30-15-13-26-28(39(30)41)20-24(62(49,50)51)22-32(26)64(55,56)57)10-9-11-35-42(3,4)40-29-21-25(63(52,53)54)23-33(65(58,59)60)27(29)14-16-31(40)44(35)19-8-6-7-12-38(48)61-45-36(46)17-18-37(45)47;;;/h9-11,13-16,20-23H,6-8,12,17-19H2,1-5H3,(H3-,49,50,51,52,53,54,55,56,57,58,59,60);;;/q;3*+1/p-3 |
Clave InChI |
ZIHCBFPLFPPRAR-UHFFFAOYSA-K |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


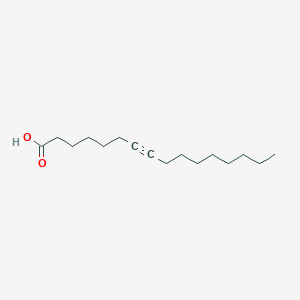
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)
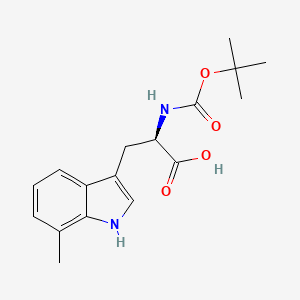
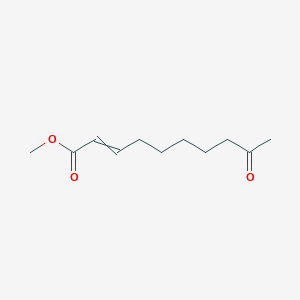
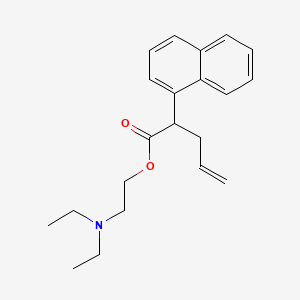

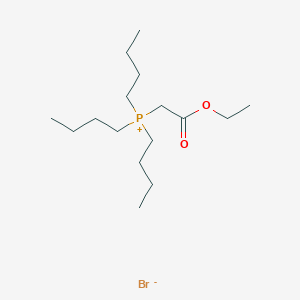

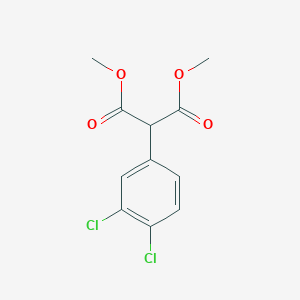
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
